molecular formula C12H14N2 B2633316 2-(Quinolin-8-yl)propan-1-amine CAS No. 1509498-23-0

2-(Quinolin-8-yl)propan-1-amine

Cat. No.: B2633316
CAS No.: 1509498-23-0
M. Wt: 186.258
InChI Key: CLVJFVRNPUQOAB-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)propan-1-amine is an organic compound with the molecular formula C12H14N2 It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of quinoline-8-carbaldehyde with a suitable amine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a solvent like ethanol or methanol .

Another method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium(III) chloride. This reaction can be conducted under aerobic conditions and represents a formal hydroamination or hydroarylation methodology .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of reducing agent and solvent can be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-(Quinolin-8-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring system.

    Quinolin-8-amine: Lacks the propan-1-amine side chain.

    2-(Quinolin-8-yl)ethan-1-amine: Similar structure but with a shorter side chain.

Uniqueness

2-(Quinolin-8-yl)propan-1-amine is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The presence of the propan-1-amine group can enhance its solubility and ability to interact with biological targets compared to simpler quinoline derivatives .

Properties

IUPAC Name

2-quinolin-8-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJFVRNPUQOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509498-23-0
Record name 2-(quinolin-8-yl)propan-1-amine
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